2-Butyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

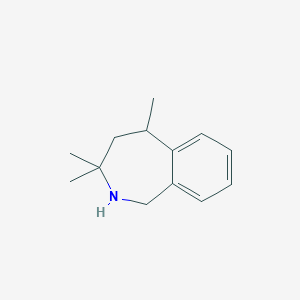

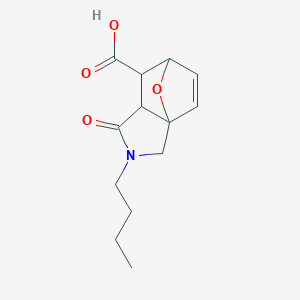

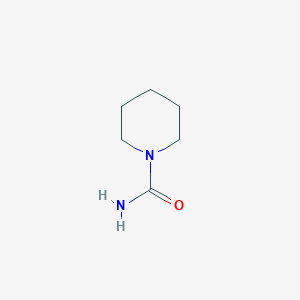

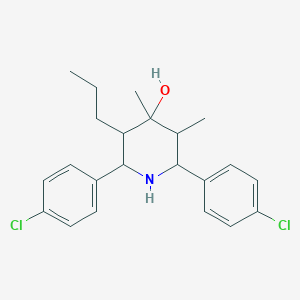

“2-Butyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid” is a chemical compound with the molecular formula C13H17NO4 . It is used in various chemical reactions and has several physical and chemical properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 5-arylfurfurilamines with maleic anhydride leads to the formation of 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids . During the esterification of these tautomeric mixtures with methanol in the presence of a catalytic amount of sulfuric acid, unexpected cleavage products of the 3a,6-oxo bridge of the cyclic form are formed diastereospecifically .Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its molecular formula, C13H17NO4 . The structure includes a hexahydro-3a,6-epoxyisoindole ring, a carboxylic acid group, and a butyl group .Scientific Research Applications

Novel Electrophilic Building Blocks for Synthesis

Researchers have developed novel electrophilic building blocks for the synthesis of enantiomerically pure compounds (EPCs) by treating various acetals, including those derived from α-amino acids, with N-bromosuccinimide. This method has been demonstrated to produce chiral derivatives of pyruvic acid and 3-oxo-butanoic and -pentanoic acid, suggesting potential applications in the synthesis of complex molecules (Zimmermann & Seebach, 1987).

Esterification and Structural Analysis

The esterification of 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids leads to the formation of methyl esters, showcasing an unexpected cleavage of the 3a,6-oxo bridge. This reaction, explored through X-ray structural analysis, highlights the compound's reactivity and potential in the development of new organic compounds with specific structural features (Nadirova et al., 2019).

Aromatization in Aqueous Alkaline Media

A simple synthesis method for isoindoline-4-carboxylic acids through the aromatization of 3a,6-epoxyisoindoles in alkaline media has been proposed. This approach offers a facile and clean route to target products, which could be beneficial for the synthesis of compounds containing isoindole units, with potential applications in various fields of chemistry (Zubkov et al., 2012).

Catalytic Applications and Organic Transformations

Studies have also focused on the catalytic applications of related compounds, including the use of chiral phosphoric acids and their derivatives in enantioselective transformations. Such research could pave the way for the development of novel catalytic methods for the synthesis of biologically active compounds or materials with specific optical properties (Zhang, Zheng, & Antilla, 2011).

Safety and Hazards

properties

IUPAC Name |

3-butyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-2-3-6-14-7-13-5-4-8(18-13)9(12(16)17)10(13)11(14)15/h4-5,8-10H,2-3,6-7H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFHHBIZCGCWAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC23C=CC(O2)C(C3C1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-Furyl)-3-butenyl]aniline](/img/structure/B458996.png)

![Benzyl[1-(furan-2-yl)ethyl]amine](/img/structure/B458998.png)

![4',8'-dimethyl-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoline]](/img/structure/B459008.png)